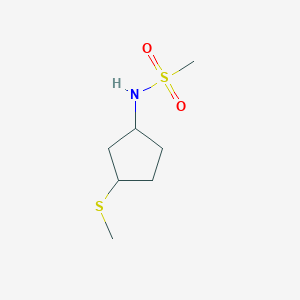![molecular formula C16H13N3S B6629077 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)
4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile, also known as BTA-EG4 or K114, is a fluorescent probe that has been widely used in scientific research for the detection of cysteine residues in proteins. This molecule has a unique structure that allows it to selectively react with cysteine residues, making it a valuable tool for studying protein function and localization. In
Mécanisme D'action
The mechanism of action of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile involves the selective reaction of the molecule with cysteine residues in proteins. The reaction results in the formation of a covalent bond between the probe and the cysteine residue, which produces a fluorescent signal. The reaction is specific to cysteine residues and does not react with other amino acids, making it a valuable tool for studying protein function and localization.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein function and localization. The probe is non-toxic and does not interfere with protein activity or stability. The covalent bond formed between the probe and cysteine residue is reversible, allowing for the detection of dynamic changes in protein function and localization.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in lab experiments include its high specificity for cysteine residues, its reversible covalent bond formation, and its non-toxic nature. However, there are some limitations to using this compound, including its relatively low quantum yield, which can limit its sensitivity in some experiments.
Orientations Futures
There are several future directions for the use of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in scientific research. One direction is the development of improved fluorescent probes that have higher quantum yields and greater sensitivity. Another direction is the application of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the use of this compound in live animal models could provide valuable insights into protein function and localization in vivo.
Méthodes De Synthèse
The synthesis of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile involves several steps, including the reaction of 6-chlorobenzothiazole with 1,2-ethanediamine to form 1-(6-chlorobenzothiazol-2-ylamino)ethane. This intermediate is then reacted with 4-fluorobenzonitrile to form 4-[1-(6-chlorobenzothiazol-2-ylamino)ethyl]benzonitrile. Finally, the chloro group is replaced with an ethylene glycol chain to form this compound.
Applications De Recherche Scientifique
4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile has been widely used in scientific research for the detection of cysteine residues in proteins. This molecule can selectively react with cysteine residues, forming a covalent bond that results in a fluorescent signal. This allows researchers to study protein function and localization in live cells and tissues. This compound has been used to study a wide range of proteins, including enzymes, receptors, and transporters.
Propriétés
IUPAC Name |
4-[1-(1,3-benzothiazol-6-ylamino)ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-11(13-4-2-12(9-17)3-5-13)19-14-6-7-15-16(8-14)20-10-18-15/h2-8,10-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJUVKIKJGMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)
